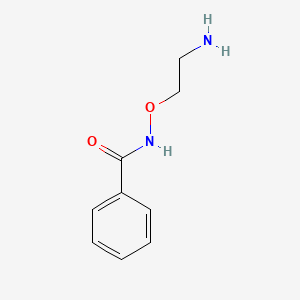

N-(2-aminoethoxy)benzamide

Description

Contextualization of Benzamide (B126) Derivatives in Pharmaceutical Sciences

Benzamide derivatives are a well-established and highly significant class of compounds in the pharmaceutical sciences. walshmedicalmedia.comontosight.ai The core structure, a benzene (B151609) ring attached to an amide group, serves as a versatile scaffold that can be readily modified to interact with a wide array of biological targets. researchgate.netontosight.ai This has led to the development of benzamide-containing drugs with a broad spectrum of pharmacological activities.

Historically, research into benzamide derivatives has yielded drugs for various conditions. In psychiatry, for instance, benzamides like Sulpiride and Amisulpiride have been used as antipsychotic agents. walshmedicalmedia.com Beyond this, the benzamide scaffold is a common feature in drugs with anti-inflammatory, antimicrobial, analgesic, and anticancer properties. walshmedicalmedia.comontosight.ai The stability of the amide bond and its ability to participate in hydrogen bonding are key features that contribute to the successful design of these therapeutic agents. researchgate.net The ongoing exploration of benzamide derivatives continues to be a fertile area of research, with scientists creating and testing new analogues to find more effective and targeted treatments. walshmedicalmedia.com

Role of the Aminoethoxy Moiety in Bioactive Scaffolds

The aminoethoxy moiety (-O-CH2-CH2-NH2) is a significant functional group in many bioactive molecules. Its presence in a compound like N-(2-aminoethoxy)benzamide can profoundly influence its physicochemical properties and its interactions with biological systems. The ether linkage and the terminal amino group provide a combination of flexibility and hydrogen bonding capability.

The amino group, being basic, can be protonated at physiological pH, which can enhance a molecule's solubility in aqueous environments and allow for electrostatic interactions with biological targets such as enzymes and receptors. The ethoxy portion of the moiety can also participate in hydrogen bonding and provides a flexible linker, which can be crucial for orienting the molecule correctly within a binding site. ontosight.ai In drug design, the aminoethoxy group can be strategically incorporated to fine-tune a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties. For example, modifying this moiety can alter a compound's lipophilicity and its ability to cross cell membranes.

Evolution of Research on Benzamide Analogues

The research and development of benzamide analogues have a rich history, marked by serendipitous discoveries and rational drug design. The journey began with the discovery of the psychiatric effects of early phenothiazine (B1677639) derivatives, which eventually led to the exploration of other classes of compounds, including benzamides, for antipsychotic activity. nih.gov This initial success spurred broader investigations into the therapeutic potential of benzamides.

Over the decades, the focus of benzamide research has expanded significantly. Initially centered on central nervous system disorders, it now encompasses a wide range of therapeutic areas. walshmedicalmedia.com Advances in analytical techniques and computational modeling have enabled a more sophisticated approach to the design of benzamide analogues. tandfonline.com Researchers can now create derivatives with specific substitutions to target particular enzymes or receptors with high selectivity. tandfonline.com For example, recent efforts have focused on developing benzamide-based inhibitors of histone deacetylases (HDACs) for cancer therapy and kinase inhibitors. tandfonline.comresearchgate.net This evolution from broad-spectrum drugs to highly targeted agents illustrates the enduring importance of the benzamide scaffold in modern drug discovery. nih.govnih.gov

Detailed Research Findings

While extensive research on this compound as a standalone therapeutic agent is not widely published, its significance lies in its role as a precursor and a foundational scaffold for more complex molecules. Its synthesis and chemical properties are of primary interest to medicinal chemists.

A plausible synthetic route for this compound involves a two-step process. The first step is the preparation of the 2-aminoethoxy intermediate. This can be achieved through the reaction of a suitable starting material with a protected aminoethanol derivative. The second step is the formation of the benzamide, which typically involves the coupling of the aminoethoxy intermediate with a benzoic acid derivative.

Below is a table summarizing the predicted physicochemical properties of this compound.

| Property | Predicted Value |

| Molecular Formula | C9H12N2O2 |

| Molecular Weight | 180.21 g/mol |

| XLogP3 | -0.6 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 4 |

| Exact Mass | 180.08987780 g/mol |

| Topological Polar Surface Area | 58.6 Ų |

| Heavy Atom Count | 13 |

| Formal Charge | 0 |

| Complexity | 158 |

This data is based on computational predictions and provides a general profile of the compound.

The true value of this compound in medicinal chemistry is demonstrated by its incorporation into more elaborate structures that have been investigated for various biological activities. For instance, derivatives incorporating this scaffold have been explored as potential agents for treating neurological disorders and other conditions. The aminoethoxybenzamide core provides a versatile platform for further chemical modification, allowing for the systematic exploration of structure-activity relationships.

Classical and Contemporary Synthetic Routes

Classical approaches to the synthesis of this compound are foundational and often involve well-established chemical principles. Contemporary modifications to these routes focus on improving reaction conditions, yields, and purity.

The cornerstone of synthesizing this compound is the formation of the amide bond between a benzoic acid derivative and an aminoethoxy moiety. This can be achieved through various strategies, primarily involving the activation of the carboxylic acid.

One common method is the conversion of benzoic acid to a more reactive acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting benzoyl chloride is then reacted with a suitable aminoethoxy precursor.

Alternatively, a wide array of coupling reagents can be employed to facilitate the direct amidation of benzoic acid. These reagents activate the carboxylic acid in situ, allowing for a milder and often more efficient reaction. The choice of coupling reagent can be critical in achieving high yields and minimizing side reactions, including racemization when chiral centers are present. uniurb.it Commonly used coupling reagents are categorized based on their chemical nature, such as carbodiimides and phosphonium or uronium/aminium salts. iris-biotech.deresearchgate.net

Carbodiimides like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are popular choices for forming amides. iris-biotech.depeptide.com To suppress side reactions and reduce racemization, they are often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure). peptide.commerckmillipore.com

Phosphonium and uronium/aminium salt-based reagents are generally more reactive and can be more effective for challenging couplings. iris-biotech.de Reagents such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP), O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU), and (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyAOP) fall into this category. peptide.commerckmillipore.com HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is another highly efficient coupling reagent, particularly useful for difficult couplings due to the anchimeric assistance provided by the pyridine nitrogen in the HOAt leaving group. merckmillipore.com

Below is a table summarizing some common coupling reagents used in amide bond formation:

| Reagent Class | Examples | Common Additives | Key Features |

|---|---|---|---|

| Carbodiimides | DCC, DIC, EDC | HOBt, OxymaPure | Widely used, cost-effective. Byproducts can be difficult to remove (DCC). iris-biotech.depeptide.com |

| Phosphonium Salts | PyBOP, PyAOP | High reactivity, suitable for hindered couplings. peptide.commerckmillipore.com |

The 2-aminoethoxy side chain is a key structural feature of this compound. This moiety can be introduced by reacting the activated benzoic acid derivative with a precursor such as 2-aminoethoxyamine (O-(2-aminoethyl)hydroxylamine). The synthesis of such precursors can be complex. google.com For instance, one approach involves the alkylation of an N-hydroxy cyclic imide, like N-hydroxyphthalimide, followed by hydrazinolysis. google.com

In the synthesis of this compound and its analogues, protecting groups play a crucial role in preventing unwanted side reactions. organic-chemistry.org Since the 2-aminoethoxy moiety contains a primary amine that is intended to react to form the amide bond, protection of other reactive functional groups in the starting materials may be necessary.

If the benzoic acid precursor contains a reactive functional group, such as a hydroxyl or another amino group, it must be temporarily protected. Similarly, if modifications are to be made to the benzamide nitrogen after the amide bond is formed, the primary amine of the aminoethoxy group would first need to be protected.

The following table outlines common protecting groups for amines:

| Protecting Group | Abbreviation | Deprotection Conditions | Key Features |

|---|---|---|---|

| tert-Butyloxycarbonyl | BOC | Strong acid (e.g., TFA) | Stable to base and hydrogenolysis. libretexts.org |

| Benzyloxycarbonyl | Cbz | Hydrogenolysis | Stable to acidic and basic conditions. libretexts.org |

| Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., piperidine) | Cleaved under mild basic conditions. organic-chemistry.org |

| Acetyl | Ac | Acid or base | Stable but can be removed under specific conditions. libretexts.orgwikipedia.org |

Expedited Synthesis Techniques

To improve the efficiency of synthesizing this compound and its analogues, expedited techniques such as microwave-assisted synthesis and one-pot reactions are increasingly being utilized.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. rasayanjournal.co.in The use of microwave irradiation can significantly reduce reaction times, often from hours to minutes, and can also lead to higher yields and purer products. rasayanjournal.co.in In the context of this compound synthesis, microwave heating can be applied to the amide bond formation step. mdpi.com

Microwave-assisted direct amidation of carboxylic acids and amines can be performed under solvent-free conditions, which aligns with the principles of green chemistry. mdpi.comnih.gov The rapid and uniform heating provided by microwaves can overcome activation energy barriers more efficiently than conventional heating methods.

Advantages of Microwave-Assisted Synthesis:

Rapid Reactions: Significant reduction in reaction time. rasayanjournal.co.in

Improved Yields: Often leads to higher product yields. rasayanjournal.co.in

High Purity: Can result in cleaner reactions with fewer byproducts. rasayanjournal.co.in

Energy Efficiency: More efficient heating compared to conventional methods. rasayanjournal.co.in

One-pot reactions, where multiple reaction steps are carried out in the same reaction vessel without the isolation of intermediates, offer a significant improvement in efficiency. nih.gov This approach reduces the amount of solvent and purification steps required, saving time and resources. nih.gov

For the synthesis of this compound, a one-pot procedure could involve the in situ activation of benzoic acid followed by the immediate addition of the aminoethoxy precursor. For example, a one-pot oxidative amidation of an aldehyde with an amine can be achieved using a suitable catalyst and oxidants. nih.gov Such tandem or domino reaction sequences streamline the synthetic process and can lead to the formation of complex molecules from simple starting materials in a single operation. rsc.org The development of one-pot methodologies is a key area of research for making the synthesis of benzamide derivatives more sustainable and cost-effective. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-(2-aminoethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c10-6-7-13-11-9(12)8-4-2-1-3-5-8/h1-5H,6-7,10H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZDFVMOROAMNMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NOCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60669410 | |

| Record name | N-(2-Aminoethoxy)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60669410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

222960-38-5 | |

| Record name | N-(2-Aminoethoxy)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60669410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 2 Aminoethoxy Benzamide and Analogues

The synthesis of N-(2-aminoethoxy)benzamide and its derivatives is crucial for exploring their potential biological activities. The core structure, which features a benzamide (B126) moiety linked to an aminoethoxy side chain, allows for diverse chemical modifications. This section details the design and synthesis of chemically varied this compound derivatives, including strategies for introducing different substituents and the preparation of specific analogues for targeted biological studies.

Structure Activity Relationship Sar Studies of N 2 Aminoethoxy Benzamide Derivatives

Substituent Effects on the Benzamide (B126) Core

The aromatic benzamide core serves as a crucial scaffold, and substitutions on this ring system have been shown to significantly modulate the pharmacological properties of these compounds.

Alterations to the substitution pattern on the phenyl ring of the benzamide core can profoundly impact the molecule's interaction with its biological targets. Studies have shown that both the nature and position of these substituents are critical determinants of activity.

For instance, in the development of novel antipsychotics, a series of benzamide derivatives were evaluated for their effects on dopamine (B1211576) D2, serotonin (B10506) 5-HT1A, and 5-HT2A receptors. nih.gov One of the most successful compounds from this series was 5-(4-(4-(benzo[d]isothiazol-3-yl)piperazin-1-yl)butoxy)-N-cyclopropyl-2-fluorobenzamide, which demonstrated a potent and well-balanced activity profile at these receptors. nih.gov This highlights the beneficial role of a fluorine atom at the 2-position and a larger substituent at the 5-position of the benzamide ring. nih.gov

In a different context, the lipophilicity of N-[(2-pyrrolidinyl)methyl]-substituted benzamides was found to be heavily influenced by aromatic substituents. nih.gov The presence of a hydroxy group at the 6-position was observed to increase the apparent lipophilicity, an effect attributed to the formation of an intramolecular hydrogen bond with the amide carbonyl group. nih.gov Conversely, a methoxy (B1213986) group at the same position decreased lipophilicity. nih.gov The introduction of a substituent at the 3-position was found to lower lipophilicity due to a combination of steric and electronic effects on the adjacent 2-methoxy group. nih.gov

Further research into N-phenylbenzamide derivatives as potential antiviral agents for Enterovirus 71 identified 3-amino-N-(4-bromophenyl)-4-methoxybenzamide as a promising lead compound. mdpi.com This suggests that an amino group at the 3-position, a methoxy group at the 4-position, and a bromine atom on the N-phenyl ring contribute favorably to antiviral activity. mdpi.com In the pursuit of antioxidant agents, computational analysis of N-arylbenzamides revealed a positive influence from electron-donating methoxy groups on antioxidant properties. nih.gov The introduction of hydroxy groups was also shown to enhance these features. nih.gov

The position of substituents is also paramount. In one study on derivatives with antiplasmodial activity, moving an N-Boc-piperazinyl substituent from the ortho position to the meta position on the anilino partial structure resulted in only moderate activity. mdpi.com However, placing this substituent at the para-position led to the highest activity and selectivity among all tested compounds in that series. mdpi.com

| Substituent | Position | Observed Effect | Compound Class | Reference |

|---|---|---|---|---|

| Fluorine | 2 | Contributed to a potent and balanced antipsychotic profile. | Antipsychotic Benzamides | nih.gov |

| Large alkoxy-piperazinyl | 5 | Contributed to a potent and balanced antipsychotic profile. | Antipsychotic Benzamides | nih.gov |

| Hydroxy | 6 | Increased apparent lipophilicity. | Dopamine D-2 Antagonists | nih.gov |

| Methoxy | 6 | Decreased apparent lipophilicity. | Dopamine D-2 Antagonists | nih.gov |

| Amino | 3 | Favorable for antiviral activity. | Antiviral N-phenylbenzamides | mdpi.com |

| Methoxy | 4 | Favorable for antiviral activity; enhances antioxidant properties. | Antiviral N-phenylbenzamides, Antioxidant N-arylbenzamides | mdpi.comnih.gov |

| N-Boc-piperazinyl | para | Highest antiplasmodial activity and selectivity. | Antiplasmodial 2-Phenoxybenzamides | mdpi.com |

| N-Boc-piperazinyl | meta | Moderate antiplasmodial activity. | Antiplasmodial 2-Phenoxybenzamides | mdpi.com |

The amide linkage is a cornerstone of the N-(2-aminoethoxy)benzamide structure. While less frequently modified than the aromatic ring or the terminal amine, alterations at the amide nitrogen can influence the compound's properties. The transformation of amides can be challenging due to the n(N) to π*(C=O) conjugation, which gives the C-N bond a partial double-bond character. digitellinc.com

Structural Variations of the Aminoethoxy Moiety

The aminoethoxy side chain provides a flexible linker to a basic nitrogen center, which is often crucial for interaction with biological targets. Variations in this chain's length, branching, and terminal group are key strategies in SAR exploration.

The length of the alkyl chain connecting the amide and the terminal amine is a critical parameter. In a study of benzamide derivatives as potential antipsychotics, a butoxy (four-carbon) chain was part of the optimal structure, suggesting that extending the chain from the original ethoxy (two-carbon) linker can be beneficial for activity. nih.gov The impact of alkyl chain length is a recurring theme in medicinal chemistry, where it is known to influence thermal stability, solubility, and charge-carrier mobility in organic semiconductors. rsc.org While not directly about this compound, this principle underscores that modifying the chain length is an effective tool for tuning the physicochemical properties and, consequently, the biological activity of molecules.

The primary amine of the aminoethoxy group is a common site for modification to explore SAR. The basicity and hydrogen-bonding capability of this group are often essential for anchoring the molecule to its target. Replacing the primary amine with secondary or tertiary amines can alter these properties. For example, studies on benzamide derivatives of secondary amines have been used for stereochemical analysis, indicating that the conformational equilibria of the amide C-N bond differ between secondary and tertiary benzamides. researchgate.net This conformational difference can lead to distinct biological activities. The use of an N-[(2-pyrrolidinyl)methyl] group, which incorporates the terminal nitrogen into a heterocyclic ring, is a common strategy to constrain the conformation and explore interactions with targets like the dopamine D-2 receptor. nih.gov

Incorporating heterocyclic rings into the side chain is a widely used strategy to enhance potency, selectivity, and metabolic stability. Several studies illustrate the success of this approach.

In the development of antitumor agents, N-substituted benzamide derivatives were synthesized where the terminal amine was replaced with cyclic amines such as piperidine (B6355638) and morpholine. researchgate.net Similarly, a series of antipsychotic candidates incorporated a piperazine (B1678402) ring linked to a benzo[d]isothiazole moiety at the end of the alkoxy chain. nih.gov This complex heterocyclic system was crucial for achieving the desired potent and balanced activity at D2, 5-HT1A, and 5-HT2A receptors. nih.gov

Other research has focused on synthesizing benzamides substituted with pyridine-linked 1,2,4-oxadiazole (B8745197) for pesticidal applications. mdpi.com Additionally, the synthesis of derivatives based on N-(2,2-dichloro-1-isothiocyanatoethyl)benzamide has led to the creation of compounds containing 1,3,4-oxadiazole (B1194373) and 1,3,4-thiadiazole (B1197879) rings. researchgate.net These examples demonstrate the versatility of integrating heterocyclic systems to generate novel chemical entities with diverse biological activities.

| Modification Type | Structural Change | Observed Outcome / Rationale | Compound Class | Reference |

|---|---|---|---|---|

| Alkyl Chain Length | Ethoxy (C2) to Butoxy (C4) chain | Part of an optimal structure for antipsychotic activity. | Antipsychotic Benzamides | nih.gov |

| Terminal Amine Substitution | Primary amine incorporated into a pyrrolidine (B122466) ring | Used to constrain conformation for dopamine D-2 receptor antagonists. | Dopamine D-2 Antagonists | nih.gov |

| Heterocyclic Integration | Terminal amine replaced with piperidine or morpholine | Strategy to develop novel antitumor agents. | Antitumor Benzamides | researchgate.net |

| Heterocyclic Integration | Linked to a piperazine-benzo[d]isothiazole system | Crucial for potent and balanced antipsychotic activity. | Antipsychotic Benzamides | nih.gov |

| Heterocyclic Integration | Substitution with pyridine-linked 1,2,4-oxadiazole | Generated compounds with pesticidal activities. | Pesticidal Benzamides | mdpi.com |

| Heterocyclic Integration | Formation of 1,3,4-oxadiazole/thiadiazole rings | Generation of novel heterocyclic derivatives. | Benzamide Derivatives | researchgate.net |

Conformational Dynamics and Molecular Recognition

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. Conformational dynamics, the study of the different spatial arrangements a molecule can adopt through the rotation of its single bonds, provides insight into the energetically favorable shapes that are recognized by a biological target. For this compound derivatives, the flexibility of the 2-aminoethoxy side chain, along with the rotational freedom around the amide bond, allows the molecule to adopt various conformations.

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces such as hydrogen bonding, electrostatic interactions, hydrophobic interactions, and van der Waals forces. The pattern of these interactions between a ligand, such as an this compound derivative, and its protein target dictates the binding affinity and specificity. The functional groups of the this compound scaffold, including the amide group (a hydrogen bond donor and acceptor), the ether oxygen (a hydrogen bond acceptor), and the terminal amino group (a hydrogen bond donor and potentially charged), are key features for molecular recognition. The benzamide ring itself can participate in π-π stacking or hydrophobic interactions within the binding site. Understanding these recognition features is fundamental to elucidating the SAR of this family of compounds.

Computational Approaches to SAR Elucidation

Computational methods are indispensable tools for elucidating the SAR of drug candidates, offering a bridge between chemical structure and biological activity. These in silico techniques allow for the rapid screening of virtual libraries of compounds and provide detailed insights into the molecular interactions that drive biological responses.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. This method is instrumental in understanding the interactions between this compound derivatives and their protein targets at an atomic level. The process involves placing the ligand in the active site of the protein and evaluating the various possible binding poses based on a scoring function that estimates the binding energy.

Studies on various benzamide derivatives have demonstrated the utility of molecular docking in identifying key interactions. For instance, docking studies of benzamide derivatives as inhibitors of various enzymes have revealed the importance of hydrogen bonds formed by the amide moiety with amino acid residues in the active site. mdpi.com The orientation of the benzamide ring within a hydrophobic pocket and the interactions of its substituents are also critical for binding. For this compound derivatives, the 2-aminoethoxy side chain can explore different regions of the binding site, potentially forming additional hydrogen bonds or electrostatic interactions that enhance affinity and selectivity.

The visualization of docked poses allows researchers to rationalize the observed biological activities of a series of compounds. For example, a derivative with a substituent that can form an additional hydrogen bond may exhibit higher potency. Conversely, a bulky substituent that causes a steric clash with the protein would likely have reduced activity.

Table 1: Illustrative Molecular Docking Results for Benzamide Derivatives with a Putative Kinase Target

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |

| Derivative A | -8.5 | Glu81, Leu132, Asp144 | Hydrogen bond with Glu81, Hydrophobic interaction with Leu132 |

| Derivative B | -9.2 | Glu81, Leu132, Asp144, Tyr82 | Hydrogen bond with Glu81 and Asp144, π-π stacking with Tyr82 |

| Derivative C | -7.1 | Leu132 | Hydrophobic interaction with Leu132 |

This table is a generalized representation based on typical molecular docking data for benzamide derivatives and does not represent actual data for this compound.

Beyond predicting binding modes, computational models can be developed to quantitatively predict the biological activity and selectivity of compounds. Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that correlates the variation in biological activity of a series of compounds with changes in their physicochemical properties, which are represented by molecular descriptors.

For benzamide derivatives, 2D-QSAR and 3D-QSAR models have been successfully employed to predict their inhibitory activity against various targets. semanticscholar.orgsphinxsai.com These models can identify the key molecular features that are either beneficial or detrimental to the desired biological activity. For instance, a QSAR model might reveal that increasing the hydrophobicity of a particular region of the molecule enhances its potency, while the presence of a hydrogen bond donor at another position is unfavorable.

In silico prediction of ADME (Absorption, Distribution, Metabolism, and Excretion) properties is another crucial aspect of computational SAR. Early assessment of a compound's pharmacokinetic profile can help in identifying potential liabilities and guide the design of molecules with better drug-like properties. Various computational tools can predict properties such as intestinal absorption, blood-brain barrier permeability, and potential for metabolism by cytochrome P450 enzymes. rsc.org

Table 2: Predicted ADME Properties for Hypothetical this compound Derivatives

| Compound | Predicted Human Intestinal Absorption (%) | Predicted Blood-Brain Barrier Permeation |

| Derivative X | High (>90%) | Low |

| Derivative Y | High (>90%) | High |

| Derivative Z | Moderate (50-80%) | Low |

This table illustrates the type of data generated from in silico ADME prediction models and is not based on experimentally verified data for this compound.

Molecular Interaction Field (MIF) analysis is a 3D-QSAR technique that characterizes the steric and electrostatic properties of a set of aligned molecules in relation to their biological activity. This method involves placing a probe atom or molecule (e.g., a water molecule, a methyl group, or a charged ion) at various points on a grid surrounding the molecule and calculating the interaction energy. The resulting energy values at each grid point form the molecular interaction fields.

These fields can be visualized as contour maps, highlighting regions where specific interactions are favorable or unfavorable for biological activity. For example, a region with a positive electrostatic field contour might indicate that an electronegative substituent is preferred for enhanced activity. Similarly, a sterically favorable region would suggest that bulkier substituents could be accommodated.

By comparing the MIFs of active and inactive molecules, researchers can deduce the structural requirements for optimal interaction with the biological target. This information is invaluable for designing new derivatives with improved potency and selectivity. The analysis of steric and electrostatic fields is a core component of methods like Comparative Molecular Field Analysis (CoMFA), which generates a QSAR model based on these MIF descriptors. sphinxsai.com The insights gained from MIF analysis can guide the modification of the this compound scaffold to better complement the interaction fields of its target's binding site.

Mechanisms of Action of N 2 Aminoethoxy Benzamide Derivatives

Identification and Characterization of Molecular Targets

The pharmacological effects of N-(2-aminoethoxy)benzamide derivatives are initiated by their direct interaction with specific molecular targets, including a range of enzymes and receptors. These interactions are fundamental to their therapeutic action, leading to the modulation of key biological processes.

Enzyme Inhibition Profiles

This compound derivatives have been shown to inhibit a variety of enzymes with significant therapeutic implications.

Monoamine Oxidase B (MAO-B): Certain halo- and nitro-substituted analogues of N-(2-aminoethyl)benzamide have been identified as competitive, time-dependent, and reversible inhibitors of monoamine oxidase-B (MAO-B) . MAO-B is a key enzyme in the degradation of neurotransmitters, and its inhibition is a therapeutic strategy for neurodegenerative diseases .

Protein Kinases: A series of N-(thiophen-2-yl) benzamide (B126) derivatives have been identified as potent inhibitors of the BRAFV600E kinase, a mutation commonly found in various human cancers nih.gov. Two compounds, b40 and b47 , demonstrated submicromolar inhibitory activities, highlighting their potential for development as selective anticancer agents nih.gov. Additionally, some benzamide derivatives act as tubulin inhibitors by targeting the colchicine (B1669291) binding site, leading to the promotion of mitotic blockade and apoptosis nih.gov.

Acetylcholinesterase (AChE): While not specific to the N-(2-aminoethoxy) moiety, various benzamide derivatives have been investigated as acetylcholinesterase inhibitors for the potential treatment of Alzheimer's disease nih.govnih.govresearchgate.net. For instance, N-(2-(piperidine-1-yl)ethyl)benzamide derivatives have been synthesized and evaluated, with one compound (5d ) showing more potent inhibition than the reference drug donepezil (B133215) nih.gov. Similarly, 2-benzoylhydrazine-1-carboxamides have demonstrated dual inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) mdpi.com.

β-Secretase (BACE1): Benzamide derivatives have been explored as inhibitors of β-secretase (BACE1), a key enzyme in the production of amyloid-β peptides associated with Alzheimer's disease mdpi.com.

Histone Deacetylases (HDACs): The N-(2-aminophenyl)-benzamide functionality is a key feature of a novel class of HDAC inhibitors chemrxiv.org. These compounds have shown inhibitory activity against HDAC1 and HDAC2 at nanomolar concentrations chemrxiv.org.

Papain-Like Protease (PLpro): Currently, there is limited direct evidence in the reviewed literature for the inhibition of Papain-Like Protease (PLpro) by this compound derivatives.

Table 1: Enzyme Inhibition by Benzamide Derivatives

| Enzyme Target | Derivative Class | Key Findings | Reference |

|---|---|---|---|

| MAO-B | Halo- and nitro-substituted N-(2-aminoethyl)benzamides | Competitive, time-dependent, and reversible inhibition. | |

| BRAFV600E Kinase | N-(thiophen-2-yl) benzamides (b40, b47) | Submicromolar inhibitory activities. | nih.gov |

| Tubulin | Benzamide derivatives | Inhibition of tubulin polymerization, promotion of mitotic blockade and apoptosis. | nih.gov |

| Acetylcholinesterase | N-(2-(piperidine-1-yl)ethyl)benzamides (5d) | More potent inhibition than donepezil. | nih.gov |

| HDAC1/HDAC2 | N-(2-aminophenyl)-benzamides | Nanomolar inhibition. | chemrxiv.org |

Receptor Binding and Modulation

In addition to enzyme inhibition, this compound derivatives can also exert their effects by binding to and modulating the function of specific receptors.

Estrogen Receptor Coregulators: While research on direct binding to estrogen receptors is not specified, a class of tris-benzamides has been identified as estrogen receptor coregulator binding modulators (ERXs) researchgate.net. These molecules target the interaction between estrogen receptor α (ERα) and its coregulator proteins, a strategy aimed at overcoming endocrine resistance in breast cancer researchgate.net.

Adenosine A2A Receptor: The reviewed literature does not provide specific evidence of this compound derivatives binding to or modulating the Adenosine A2A Receptor.

Cereblon (CRBN): Conformationally-locked benzamide-type derivatives have been developed as novel, non-phthalimide binders of Cereblon (CRBN), a substrate receptor for the E3 ubiquitin ligase complex chemrxiv.orgnih.govresearchgate.netresearchgate.net. These binders mimic the interactions of the natural CRBN degron and exhibit enhanced chemical stability, offering a new avenue for the design of proteolysis-targeting chimeras (PROTACs) chemrxiv.orgnih.gov.

Table 2: Receptor Binding and Modulation by Benzamide Derivatives

| Receptor/Target | Derivative Class | Key Findings | Reference |

|---|---|---|---|

| Estrogen Receptor Coregulators | Tris-benzamides (ERXs) | Modulate the interaction between ERα and its coregulator proteins. | researchgate.net |

| Cereblon (CRBN) | Conformationally-locked benzamides | Act as novel, non-phthalimide binders, mimicking the natural CRBN degron. | chemrxiv.orgnih.gov |

Cellular and Subcellular Effects

The interaction of this compound derivatives with their molecular targets triggers a cascade of cellular and subcellular events, ultimately leading to their observed biological effects.

Regulation of Gene Expression

FXN mRNA in Friedreich's Ataxia: Derivatives of 2-aminobenzamide (B116534) have been shown to upregulate the expression of frataxin (FXN) mRNA in patient-derived cells. Friedreich's ataxia is an inherited disease caused by reduced levels of FXN. These findings suggest a potential therapeutic application for these compounds in treating this neurodegenerative disorder.

Induction of Apoptosis and Cell Cycle Perturbations

A significant mechanism of action for many benzamide derivatives is the induction of programmed cell death (apoptosis) and the disruption of the normal cell cycle in cancer cells.

Various N-(substituted) benzamide derivatives have demonstrated the ability to induce apoptosis and cause cell cycle arrest distantreader.orgnih.gov. For example, certain N-(substituted coumarin-3-yl) benzamides were found to arrest the cell cycle at the G1/S stages and induce apoptosis in hepatocellular carcinoma cells distantreader.org.

N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives have been shown to cause a transient cell-cycle delay at low concentrations and induce cell death at higher concentrations in human leukemia cells nih.gov.

2-amino-1,4-naphthoquinone-benzamide derivatives have also been identified as inducers of apoptosis nih.gov.

Modulation of the Unfolded Protein Response (UPR) and ER Stress Pathways

Several this compound derivatives have been shown to modulate the unfolded protein response (UPR), a cellular stress response triggered by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER).

N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs have been identified as novel agents that protect pancreatic β-cells from ER stress-induced death, a mechanism relevant to the treatment of diabetes nih.gov. One particular compound, WO5m , showed potent protective activity nih.gov.

Another benzamide derivative, 13d , was found to alleviate ER stress in β-cells by suppressing the activation of all three branches of the UPR and related apoptotic genes nih.gov. This modulation of the UPR and ER stress pathways represents a promising therapeutic strategy for diseases associated with ER stress, such as diabetes nih.govnih.govplos.org.

Table 3: Cellular and Subcellular Effects of Benzamide Derivatives

| Cellular Effect | Derivative Class | Key Findings | Reference |

|---|---|---|---|

| Regulation of Gene Expression | 2-aminobenzamide derivatives | Upregulation of FXN mRNA in Friedreich's Ataxia models. | |

| Induction of Apoptosis | N-(substituted coumarin-3-yl) benzamides | Arrest of cell cycle at G1/S stages and induction of apoptosis. | distantreader.org |

| Cell Cycle Perturbations | N-(2-amino-5-chlorobenzoyl)benzamidoximes | Transient cell-cycle delay at low doses and cell death at high doses. | nih.gov |

| Modulation of UPR and ER Stress | N-(2-(Benzylamino)-2-oxoethyl)benzamide (WO5m) | Protection of pancreatic β-cells from ER stress-induced death. | nih.gov |

| Modulation of UPR and ER Stress | 3-(N-piperidinyl)methyl benzamide (13d) | Suppression of all three branches of the UPR and apoptotic genes. | nih.gov |

DNA-DNA Crosslinking Activity

A significant mechanism of action for certain benzamide derivatives, particularly those linked to nitrogen mustards, is their ability to function as DNA alkylating agents, leading to the formation of DNA-DNA crosslinks. pharmacologyeducation.org These covalent linkages between DNA strands can be either within the same strand (intrastrand) or between opposite strands (interstrand). pharmacologyeducation.org Such crosslinks disrupt essential cellular processes like DNA replication and transcription, ultimately triggering cell death. pharmacologyeducation.org

Polybenzamide-linked nitrogen mustards have been specifically designed to target the minor groove of DNA. nih.govnih.gov This targeted approach is believed to enhance cytotoxicity. nih.gov Studies on a series of these compounds have shown that analogues with two alkylating groups are generally the most cytotoxic. nih.gov For instance, certain polybenzamide mustards have demonstrated potency up to 1000-fold greater than the clinical nitrogen mustard, chlorambucil (B1668637), against leukemia cell lines. nih.gov This suggests that targeting the nitrogen mustard to DNA via a DNA-affinic carrier like a polybenzamide structure significantly boosts the cytotoxic effects of alkylation. nih.gov

Interestingly, research indicates that the sheer ability to form crosslinks does not always correlate directly with cytotoxicity. nih.gov The structure of the polybenzamide carrier plays a crucial role. Derivatives with a geometry that is more complementary to the curvature of the DNA duplex tend to be the most toxic. nih.gov This structural compatibility is thought to create lesions that are less distorting to the DNA helix, making them more difficult for cellular DNA repair systems to recognize and correct. nih.gov

The sequence specificity of alkylation by these compounds is also a key research finding. Polybenzamide mustards with an annular structure that closely matches the DNA minor groove show a strong preference for alkylating adenines, especially in sequences with four or more consecutive adenine (B156593) bases. nih.gov Other derivatives exhibit high specificity for consensus sequences like (A/T)A(G/C)(A/T)N. nih.gov The primary drivers for this sequence-specific binding are believed to be the hydrogen bonds formed between the compound and the DNA. nih.gov While initial interactions target adenines in the minor groove, the primary crosslinks detected may ultimately represent guanine (B1146940) N7 alkylations in the major groove. nih.gov

| Compound Type | Key Structural Feature | Primary DNA Interaction | Observed Cytotoxicity Correlation |

|---|---|---|---|

| Polybenzamide-linked Nitrogen Mustards | Two monofunctional mustard groups | DNA minor groove alkylation, primarily at adenine (N3) and guanine (N7) nih.govnih.gov | High; crosslinking is a more toxic event than monoalkylation nih.gov |

| Monofunctional Polybenzamide Mustards | One monofunctional mustard group | DNA monoalkylation in the minor groove nih.gov | Significantly more cytotoxic than untargeted mustards like chlorambucil nih.gov |

| Geometrically Complementary Polybenzamides | Curvature matches DNA duplex | Creates less distorted DNA lesions nih.gov | Highest cytotoxicity, likely due to evasion of DNA repair mechanisms nih.gov |

Modulation of Enzyme Conformational Dynamics

Benzamide derivatives can also exert their biological effects by interacting with enzymes, thereby modulating their function. This modulation is fundamentally linked to altering the enzyme's conformational dynamics—the complex motions and structural fluctuations that are essential for catalytic activity. The binding of a molecule, such as a benzamide derivative, to an enzyme can stabilize or induce specific conformations, leading to inhibition or, in some cases, activation of the enzyme.

One example involves the enzyme poly(ADP-ribose) polymerase (PARP). Studies have shown that benzamide can bind to the specific DNA coenzyme that is tightly associated with PARP, rather than to the enzyme protein itself. nih.gov This interaction with a critical co-factor indirectly affects the enzyme's function. X-ray crystallography of a model complex between 9-ethyladenine (B1664709) (a component of the DNA coenzyme) and benzamide revealed specific hydrogen bonding, suggesting a precise mode of interaction that could disrupt the normal coenzyme-enzyme dynamics. nih.gov

Other research has identified benzamide derivatives as direct inhibitors of various enzymes. A series of N-(thiophen-2-yl) benzamide derivatives were identified as potent inhibitors of the BRAFV600E kinase, a mutated enzyme frequently found in cancers. nih.gov By binding to the kinase, these compounds likely lock it into an inactive conformation, preventing it from signaling downstream in the MAPK pathway. nih.gov Similarly, novel benzenesulfonamides that incorporate a benzamide moiety have been shown to be potent, nanomolar-level inhibitors of human carbonic anhydrase (hCA I and hCA II) and acetylcholinesterase (AChE). nih.gov The binding of these inhibitors to the active sites of their respective target enzymes is a clear mechanism of modulating their catalytic function through conformational control.

Furthermore, the benzamide derivative VKNG-2 has been studied for its interaction with the ATP-binding cassette transporter ABCG2, which is an enzyme that uses the energy from ATP hydrolysis to transport substances across cell membranes. mdpi.com VKNG-2 was found to stimulate the ATPase activity of ABCG2, indicating a direct interaction with the enzyme's substrate-binding site or an allosteric site that leads to a conformational change, thereby influencing its hydrolytic cycle. mdpi.com

| Benzamide Derivative Class | Enzyme/Protein Target | Observed Effect | Implied Conformational Impact |

|---|---|---|---|

| Benzamide | Poly(ADP-ribose) polymerase (PARP) Coenzyme | Inhibition of PARP system nih.gov | Binds to DNA coenzyme, disrupting enzyme-coenzyme interaction nih.gov |

| N-(thiophen-2-yl) benzamides | BRAFV600E Kinase | Potent inhibition (submicromolar IC50) nih.gov | Stabilization of an inactive kinase conformation nih.gov |

| Benzenesulfonamide-benzamides | Carbonic Anhydrase (hCA I, II) & Acetylcholinesterase (AChE) | Inhibition at nanomolar concentrations nih.gov | Active site binding prevents substrate turnover nih.gov |

| VKNG-2 | ABCG2 Transporter (ATPase) | Stimulation of ATPase activity mdpi.com | Interaction with substrate-binding or allosteric site alters catalytic cycle mdpi.com |

Biological Activities and Therapeutic Potential of N 2 Aminoethoxy Benzamide Analogues

Anti-Cancer Research

Analogues of N-(2-aminoethoxy)benzamide have emerged as a noteworthy class of compounds in oncological research. Their anti-cancer effects are multifaceted, ranging from direct cytotoxicity against tumor cells to overcoming drug resistance and modulating the tumor microenvironment.

Antiproliferative Efficacy in Various Tumor Cell Lines

A significant body of research has demonstrated the potent antiproliferative effects of benzamide (B126) derivatives across a wide array of human cancer cell lines. These compounds often exhibit cytotoxic activity in the micromolar to nanomolar range, highlighting their potential as effective anti-cancer agents.

For instance, a novel class of histone deacetylase (HDAC) inhibitors featuring the N-(2-aminophenyl)-benzamide structure has shown antiproliferative activity at micromolar concentrations against A549 lung carcinoma and SF268 glioblastoma cell lines. nih.gov Similarly, N-(benzimidazol-2-yl)-2-substituted benzamide analogues have demonstrated significant efficacy against the MCF7 breast cancer cell line, with IC50 values ranging from 3.84 to 13.10 μM. acgpubs.org Research into 2-amino-1,4-naphthoquinone-benzamides revealed potent activity against MDA-MB-231 (breast), SUIT-2 (pancreatic), and HT-29 (colon) cancer cells, with some derivatives being markedly more potent than the conventional chemotherapy drug cisplatin (B142131) against the MDA-MB-231 cell line. nih.gov

Further studies have expanded the scope of these findings. N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives have been shown to inhibit cell viability in Jurkat T-cell lymphoma and HL-60RG leukemia cells in a dose-dependent manner. nih.gov Another derivative, N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA), was particularly effective against HepG2 liver cancer cells, with an IC50 value of 1.30 µM. frontiersin.org Bengamide analogues have also displayed notable antiproliferative activities, with IC50 values in the 1.0 nM–3.3 μM range against human breast MDA-MB-435 carcinoma cells. nih.gov

The following table summarizes the antiproliferative efficacy of various this compound analogues in different cancer cell lines.

| Analogue Class | Cell Line(s) | Reported Efficacy (e.g., IC50) |

| N-(2-aminophenyl)-benzamide (HDAC Inhibitors) | A549 (Lung), SF268 (Glioblastoma) | Micromolar concentrations |

| N-(benzimidazol-2-yl)-2-substituted benzamides | MCF7 (Breast) | 3.84 to 13.10 μM |

| 2-amino-1,4-naphthoquinone-benzamides | MDA-MB-231 (Breast), SUIT-2 (Pancreatic), HT-29 (Colon) | More potent than cisplatin against MDA-MB-231 |

| N-(2-amino-5-chlorobenzoyl)benzamidoxime derivatives | Jurkat (T-cell lymphoma), HL-60RG (Leukemia) | Dose-dependent inhibition |

| N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide (FNA) | HepG2 (Liver) | 1.30 µM |

| Bengamide Analogues | MDA-MB-435 (Breast) | 1.0 nM–3.3 μM |

| N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides | PC-3 (Prostate), Hela (Cervical), HCT-116 (Colon), MCF-7 (Breast) | IC50 values in the micromolar range (e.g., 6.93 µM for MCF-7) |

Intervention in Drug Resistance Mechanisms (e.g., P-glycoprotein, Multidrug Resistance Protein 1 antagonism)

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp) and Multidrug Resistance Protein 1 (MRP1), which actively pump drugs out of cancer cells. mdpi.comnih.gov Certain benzamide derivatives have shown the ability to counteract these mechanisms.

A notable example is the novel benzamide derivative VKNG-2, which has been shown to reverse MDR mediated by the ABCG2 transporter in the S1-M1-80 colon cancer cell line. mdpi.comnih.gov In vitro studies demonstrated that a 5 μM concentration of VKNG-2 could restore the efficacy of standard chemotherapeutic drugs, increasing the effectiveness of mitoxantrone (B413) by 70-fold and SN-38 by 112-fold. mdpi.comnih.gov The mechanism of action involves the direct inhibition of the ABCG2 transporter's efflux function. mdpi.com Molecular docking studies have confirmed that VKNG-2 has a high affinity for the ABCG2 drug-binding site, while showing low affinity for other transporters like ABCB1 (P-gp) and ABCC1 (MRP1), indicating a selective inhibitory profile. mdpi.comnih.gov

Immunotherapeutic Applications in Oncology

The interplay between cancer and the immune system has led to the development of immunotherapies, and some benzamide analogues are being explored for their potential in this area. Their immunomodulatory effects can be attributed to their influence on key inflammatory pathways.

For instance, a series of N-2-(phenylamino) benzamide derivatives have been identified as dual inhibitors of cyclooxygenase-2 (COX-2) and topoisomerase I (Topo I). nih.gov One promising compound, 1H-30, not only exerts direct anti-cancer effects but also suppresses the activation of the NF-κB pathway, a critical regulator of inflammation. nih.gov This compound was found to inhibit the nuclear translocation of NF-κB and reduce the production of inflammatory mediators such as nitric oxide (NO), COX-2, and interleukin-1β (IL-1β) in macrophage cells. nih.gov By targeting inflammation, such compounds may help to create a less immunosuppressive tumor microenvironment, potentially enhancing the efficacy of other immunotherapies. nih.gov Additionally, other research has pointed to the immunomodulatory activity of compounds containing 1H-pyrrolo[2,3-c]pyridine and 1H-pyrrolo[3,2-b]pyridine moieties, which can be incorporated into benzamide structures. google.com

Neuropharmacological Applications

In the field of neuropharmacology, this compound analogues have been primarily investigated for their inhibitory effects on monoamine oxidase B (MAO-B) and their potential application in the treatment of neurodegenerative diseases.

Monoamine Oxidase B (MAO-B) Inhibitory Activity

Monoamine oxidase B (MAO-B) is an enzyme that plays a crucial role in the degradation of neurotransmitters, particularly dopamine (B1211576). uniroma1.it The inhibition of MAO-B can increase dopamine levels in the brain, which is a key therapeutic strategy for neurodegenerative conditions like Parkinson's disease. uniroma1.itnih.gov Several benzamide derivatives have been identified as potent and selective MAO-B inhibitors. google.com

Safinamide (B1662184), an anti-Parkinson drug, is a well-known example from this class. uniroma1.itdavidpearce.com Studies on safinamide analogues have revealed important structure-activity relationships, with some derivatives proving to be more potent MAO-B inhibitors than safinamide itself. davidpearce.com For example, (S)-3-chlorobenzyloxyalaninamide and (S)-3-chlorobenzyloxyserinamide derivatives showed IC50 values of 33 nM and 43 nM, respectively, compared to 98 nM for safinamide. davidpearce.com Furthermore, research into 3-(2-aminoethoxy)-1,2-benzisoxazole derivatives has identified novel, reversible inhibitors of both MAO-A and MAO-B. nih.gov Among these, compounds RS-1636 and RS-1653 demonstrated a significantly longer duration of MAO-B inhibition in the brain compared to their effect on MAO-A, suggesting a unique differential reversibility profile. nih.gov

The table below presents data on the MAO-B inhibitory activity of selected benzamide analogues.

| Analogue/Compound | MAO-B IC50 | Selectivity Index (SI) vs. MAO-A | Reversibility |

| Safinamide | 98 nM | 5918 | Reversible |

| (S)-3-Chlorobenzyloxyalaninamide (8) | 33 nM | 3455 | Not specified |

| (S)-3-Chlorobenzyloxyserinamide (13) | 43 nM | 1967 | Not specified |

| (R)-Tetrahydroisoquinoline analogue (21) | 17 nM | 2941 | Not specified |

| RS-1636, RS-1653 | Not specified | Longer duration for MAO-B | Reversible |

Potential in Neurodegenerative Diseases (e.g., Alzheimer's Disease, Friedreich's Ataxia)

The neuroprotective properties of this compound analogues extend their therapeutic potential to other neurodegenerative disorders, including Alzheimer's disease and Friedreich's ataxia.

Alzheimer's Disease: The pathology of Alzheimer's disease is complex, involving multiple factors such as cholinergic deficits and amyloid-beta plaque formation. mdpi.commdpi.com Benzamide derivatives are being explored as multi-target agents for this disease. Some N-benzyl benzamide derivatives have been developed as highly selective and potent inhibitors of butyrylcholinesterase (BChE), an enzyme also involved in the breakdown of the neurotransmitter acetylcholine. nih.gov These compounds have demonstrated neuroprotective effects in oxidative damage models and have shown the ability to improve cognitive dysfunction in preclinical studies. nih.gov Other research has focused on N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential inhibitors of acetylcholinesterase (AChE). nih.gov This multi-target approach, combining MAO-B inhibition with the inhibition of cholinesterases, represents a promising strategy for developing more effective treatments for Alzheimer's disease. nih.govnih.govnih.gov

Friedreich's Ataxia: Friedreich's ataxia is a rare inherited neurological disorder characterized by progressive damage to the nervous system. nih.gov While there is no known cure, therapeutic strategies often focus on mitigating oxidative stress and improving mitochondrial function. nih.govnih.gov Currently, the primary approved treatment for Friedreich's ataxia is omaveloxolone, which activates the Nrf2 pathway to combat oxidative stress. medscape.com Although direct research on this compound analogues for Friedreich's ataxia is not extensive, their established neuroprotective properties and potential to reduce oxidative stress through mechanisms like MAO-B inhibition suggest they could be a valuable area for future investigation. uniroma1.itnih.gov

Anticonvulsant Properties

The amide functional group is a cornerstone in the synthesis of many medicinal compounds, and benzamide derivatives have been recognized for their neuroleptic properties. nih.govnanobioletters.com Analogues of this compound have been explored for their potential as anticonvulsant agents, demonstrating notable efficacy in preclinical models of epilepsy. nih.gov Research into this chemical class has identified specific molecules with potent activity against seizures.

A significant analogue, 4-amino-N-(2-ethylphenyl)benzamide (4-AEPB), has been extensively studied for its anticonvulsant effects. nih.gov In initial screenings, 4-AEPB was found to be active against maximal electroshock-induced seizures (MES) in both mice and rats, though it did not provide protection against seizures induced by subcutaneous pentylenetetrazole. nih.gov Quantitative studies revealed its potency and a favorable protective index, particularly in rats when administered orally. nih.gov The compound's efficacy is comparable to that of ameltolide, a prototype antiepileptic drug, suggesting that the 4-aminobenzamide (B1265587) pharmacophore is a valuable platform for developing new anticonvulsant therapies. nih.gov

Other research has focused on different amide structures, such as N-(2-hydroxyethyl)amide derivatives, which have also shown potent anticonvulsant activity in the MES test. nih.gov These findings underscore the therapeutic potential of the broader benzamide class in managing epileptic seizures.

| Compound | Test Model | Species | Administration | ED₅₀ (μmol/kg) | TD₅₀ (μmol/kg) | Protective Index (PI) | Source |

|---|---|---|---|---|---|---|---|

| 4-amino-N-(2-ethylphenyl)benzamide (4-AEPB) | Maximal Electroshock (MES) | Mice | Intraperitoneal | 28.6 | 96.3 | 3.36 | nih.gov |

| 4-amino-N-(2-ethylphenyl)benzamide (4-AEPB) | Maximal Electroshock (MES) | Rats | Oral | 29.8 | >1,530 | >51 | nih.gov |

Anti-Infective and Immunomodulatory Potential

Analogues of this compound have emerged as a promising scaffold for the development of novel treatments for Human African Trypanosomiasis (HAT), also known as "Sleeping Sickness," which is caused by the parasite Trypanosoma brucei. nih.govresearchgate.net A phenotypic screening of a compound library for antiparasitic activity identified N-(2-aminoethyl)-N-phenyl benzamides as a viable starting point for medicinal chemistry efforts. nih.govresearchgate.net

Subsequent hit-to-lead optimization led to the synthesis of eighty-two analogues, resulting in the identification of a series of highly potent N-(2-aminoethyl)-N-benzyloxyphenyl benzamides. nih.govresearchgate.net One of the most potent compounds identified, compound 73 , demonstrated exceptional in vitro activity against T. brucei with an EC₅₀ value of 0.001 μM. nih.govresearchgate.net In preclinical studies, this compound was orally bioavailable and showed good plasma and brain exposure in mice. nih.govresearchgate.net Furthermore, it successfully cured two out of three mice infected with Trypanosoma brucei in an acute model, highlighting its potential as a lead compound for a new HAT therapeutic. nih.govresearchgate.net

| Compound | Target Organism | Activity Metric | Value | Source |

|---|---|---|---|---|

| Compound 73 (N-(2-aminoethyl)-N-benzyloxyphenyl benzamide derivative) | Trypanosoma brucei | EC₅₀ | 0.001 μM | nih.govresearchgate.net |

The papain-like protease (PLpro) of SARS-CoV-2 is an essential enzyme for viral replication and a key target for antiviral drug development. frontiersin.orgnih.govresearchgate.net Benzamide derivatives have been identified as potent inhibitors of this enzyme. researchgate.net Research has shown that inhibitors developed for the PLpro of the original SARS-CoV are also effective against the highly similar SARS-CoV-2 PLpro. frontiersin.orgembopress.org

One notable inhibitor is GRL-0617, a benzamide derivative that has been shown to inhibit viral replication of SARS-CoV-2. frontiersin.org Its binding mode as a reversible competitive inhibitor has been confirmed through structural studies. frontiersin.org In addition to PLpro inhibitors, other benzamide analogues have demonstrated antiviral potential through different mechanisms. A study identified N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide (SSAA09E1) and its derivatives as inhibitors of SARS-CoV entry into host cells, effectively blocking the early stages of infection. nih.gov

More recently, a series of 4-(2-nitrophenoxy)benzamide (B2917254) derivatives were designed to inhibit viral deubiquitinase (DUB) enzymes, which are crucial for many viruses. rsc.orgresearchgate.net In vitro screening of these compounds revealed strong antiviral activities against multiple viruses, including SARS-CoV-2, with compound 8a being the most potent in this series against the novel coronavirus. rsc.orgresearchgate.net

| Compound | Viral Target | Mechanism of Action | Activity Metric | Value | Source |

|---|---|---|---|---|---|

| SSAA09E1 | SARS-CoV | Inhibition of viral entry | EC₅₀ | 6.7 μM | nih.gov |

| SSAA09E2 | SARS-CoV | Inhibition of viral entry | EC₅₀ | 3.1-9.7 μM | nih.gov |

| Compound 8a (4-(2-nitrophenoxy)benzamide derivative) | SARS-CoV-2 | Deubiquitinase (DUB) inhibition | IC₅₀ | Potent | rsc.orgresearchgate.net |

| Compound 8c (4-(2-nitrophenoxy)benzamide derivative) | Adenovirus | Deubiquitinase (DUB) inhibition | IC₅₀ | 10.22 μM | rsc.orgresearchgate.net |

| Compound 8d (4-(2-nitrophenoxy)benzamide derivative) | HSV-1 | Deubiquitinase (DUB) inhibition | IC₅₀ | Potent | rsc.orgresearchgate.net |

Benzamide derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects. nanobioletters.comnih.govmdpi.com Various studies have synthesized and evaluated novel analogues, identifying compounds with significant efficacy against pathogenic microbes.

In the realm of antibacterial research, certain N-benzamide derivatives have shown remarkable activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. nanobioletters.com For instance, compound 5a exhibited a strong inhibitory effect on both strains, with minimum inhibitory concentration (MIC) values of 6.25 μg/mL for B. subtilis and 3.12 μg/mL for E. coli. nanobioletters.com Similarly, compounds 6b and 6c displayed potent activity. nanobioletters.com The antimicrobial potential of 2-aminobenzamide (B116534) derivatives has also been evaluated against a panel of bacteria and fungi. nih.govmdpi.com

The antifungal properties of this class are particularly noteworthy. One study found that the 2-aminobenzamide derivative, compound 5 , exhibited excellent antifungal activity against Aspergillus fumigatus, proving to be more potent than the standard antifungal drug Clotrimazole. nih.gov This compound also showed good activity against other fungi and bacteria. nih.gov Further research into N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives identified compounds with strong inhibitory effects against the yeast Saccharomyces cerevisiae and the phytopathogenic fungi Fusarium oxysporum. researchgate.net

| Compound | Target Organism | Activity Metric | Value | Source |

|---|---|---|---|---|

| Compound 5a | Bacillus subtilis | MIC | 6.25 μg/mL | nanobioletters.com |

| Escherichia coli | MIC | 3.12 μg/mL | ||

| Compound 6b | Escherichia coli | MIC | 3.12 μg/mL | nanobioletters.com |

| Compound 6c | Bacillus subtilis | MIC | 6.25 μg/mL | nanobioletters.com |

| Compound 5 (2-aminobenzamide derivative) | Aspergillus fumigatus | More potent than Clotrimazole | nih.govmdpi.com | |

| N-(2-bromo-phenyl)-2-hydroxy-benzamide | Saccharomyces cerevisiae | MIC | 0.3125 g/L | researchgate.net |

| N-(2-bromo-phenyl)-2-(4-dimethylamino-benzylidenehydrazinocarbonylmethoxy)-benzamide | Saccharomyces cerevisiae | MIC | 0.3125 g/L | researchgate.net |

Metabolic and Other Therapeutic Areas

Endoplasmic reticulum (ER) stress-induced dysfunction and death of pancreatic β-cells are critical factors in the onset and progression of both type 1 and type 2 diabetes. nih.govnih.gov Benzamide derivatives have been identified as a novel class of agents capable of protecting these vital insulin-producing cells from ER stress. nih.govnih.govnih.gov

Through high-throughput screening and subsequent structure-activity relationship (SAR) studies, researchers have developed highly potent benzamide analogues. nih.govnih.gov One such study identified a 3-(N-piperidinyl)methylbenzamide derivative, compound 13d , which markedly protects β-cells from ER stress-induced death with an EC₅₀ of just 0.032 μM and nearly 100% maximum rescue activity. nih.gov This compound was found to alleviate ER stress by suppressing all three branches of the unfolded protein response (UPR) and related apoptotic genes. nih.gov In a streptozotocin-induced diabetic mouse model, compound 13d significantly lowered blood glucose levels and increased β-cell survival. nih.gov

Another line of research led to the discovery of N-(2-(Benzylamino)-2-oxoethyl)benzamide analogues as a new and potent β-cell protective scaffold. nih.govnih.gov The standout compound from this series, WO5m , exhibited a maximal β-cell protective activity of 100% with an EC₅₀ of 0.1 ± 0.01 μM. nih.govnih.gov A key advantage of this new class of compounds is their significantly improved water solubility, a critical property for drug development. nih.govnih.gov The discovery of these potent benzamide analogues offers a promising new approach for the treatment of diabetes by directly addressing the underlying mechanism of β-cell loss. nih.govnih.gov

| Compound | Mechanism of Action | Activity Metric | Value | Source |

|---|---|---|---|---|

| Compound 13d (3-(N-piperidinyl)methylbenzamide derivative) | Protection against ER stress-induced death | EC₅₀ | 0.032 μM | nih.gov |

| WO5m (N-(2-(Benzylamino)-2-oxoethyl)benzamide analogue) | Protection against ER stress-induced death | EC₅₀ | 0.1 ± 0.01 μM | nih.govnih.gov |

Anti-Inflammatory Properties

The benzamide scaffold is a recurring motif in compounds designed for their anti-inflammatory effects. Research has shown that certain N-substituted benzamides possess potent anti-inflammatory properties. nih.gov For example, metoclopramide (B1676508) (MCA) and 3-chloroprocainamide (3-CPA) have been shown to inhibit the production of tumor necrosis factor-alpha (TNF-α), a key mediator of inflammation. nih.gov Their mechanism of action is believed to involve the inhibition of the transcription factor NF-κB. nih.gov

Furthermore, a series of novel substituted benzamides related to Parsalmide, a non-steroidal anti-inflammatory drug (NSAID), have been synthesized and evaluated for their anti-inflammatory activity. researchgate.net These compounds were tested for their ability to inhibit cyclooxygenase (COX) enzymes, which are key targets for many anti-inflammatory drugs. researchgate.net Some of these novel benzamides demonstrated promising anti-inflammatory activity in vivo with reduced gastrointestinal side effects compared to standard NSAIDs. researchgate.net These findings suggest that analogues of this compound could be rationally designed to exhibit significant anti-inflammatory properties, potentially through the modulation of inflammatory pathways involving TNF-α and COX enzymes.

Table 2: Anti-Inflammatory Activity of Selected Benzamide Derivatives

| Compound | Key Structural Features | Mechanism of Action |

| Metoclopramide (MCA) | N-substituted benzamide | Inhibition of TNF-α production via NF-κB inhibition |

| 3-Chloroprocainamide (3-CPA) | N-substituted benzamide | Inhibition of TNF-α production via NF-κB inhibition |

| Parsalmide Analogues | Substituted benzamides | COX-1 and COX-2 inhibition |

Antioxidant Activities

A number of studies have highlighted the antioxidant potential of benzamide derivatives. A study on N-arylbenzamides with varying numbers of methoxy (B1213986) and hydroxy groups demonstrated their capacity as antioxidants. nih.gov The antioxidant properties were evaluated using DPPH and FRAP assays, with many of the synthesized compounds showing improved activity compared to the reference antioxidant BHT. nih.gov The presence of hydroxy and methoxy groups on the N-aryl ring was found to positively influence the antioxidant capacity. nih.gov Computational analyses further supported these findings, indicating that protonated forms of these compounds are better antioxidants. nih.gov

Another study focused on novel nitrogen-containing heterocyclic scaffolds, which can be considered as complex benzamide analogues, and reported on their antioxidant activity. rsc.org The capacity of these compounds to scavenge the DPPH radical was evaluated, and some derivatives showed stronger antioxidant activity than vitamin C. rsc.org These results underscore the potential of the benzamide scaffold in the development of novel antioxidant agents.

Table 3: Antioxidant Activity of Selected Benzamide Analogues

| Compound Class | Assay | Key Findings |

| N-arylbenzamides | DPPH, FRAP | Many derivatives showed improved antioxidant capacity compared to BHT. nih.gov |

| Nitrogen-containing heterocycles | DPPH | Some compounds exhibited stronger radical scavenging activity than Vitamin C. rsc.org |

Herbicidal and Insecticidal Properties

The utility of benzamide derivatives extends into the agricultural sector, with demonstrated herbicidal and insecticidal activities.

Herbicidal Properties

Patents have been filed for novel benzamide compounds demonstrating significant herbicidal activity at low application rates. epo.org These compounds have shown a broad spectrum of activity against various weeds in both soil and foliage treatments. epo.org They exhibit selectivity for certain crops like maize and wheat, making them potentially valuable for agricultural applications. epo.org The general structure of these herbicidal benzamides often involves specific substitutions on the benzoyl ring.

Insecticidal Properties

Research into N,N'-substituted benzamide derivatives has revealed their potential as insecticidal agents. researchgate.net A study focused on the white mango scale insect, Aulacaspis tubercularis, showed that synthesized benzamide derivatives were toxic to the nymphs of this pest. researchgate.net The mortality rate of the nymphs increased with time after the application of these compounds. researchgate.net

Furthermore, a series of novel benzamides substituted with a pyridine-linked 1,2,4-oxadiazole (B8745197) moiety have been synthesized and evaluated for their insecticidal and fungicidal activities. nih.gov Several of these compounds exhibited good larvicidal activity against mosquito larvae. nih.gov Specifically, one compound demonstrated 100% larvicidal activity at a concentration of 10 mg/L and still showed 40% activity at 1 mg/L. nih.gov These findings indicate that the benzamide scaffold can be effectively modified to create potent insecticidal agents.

Table 4: Herbicidal and Insecticidal Activity of Benzamide Analogues

| Activity | Compound Class | Target Organism(s) | Key Findings |

| Herbicidal | Substituted benzamides | Various field weeds | High herbicidal activity at low doses with crop selectivity. epo.org |

| Insecticidal | N,N'-substituted benzamides | Aulacaspis tubercularis (nymphs) | Toxic to nymphs, with mortality increasing over time. researchgate.net |

| Insecticidal | Benzamides with pyridine-linked 1,2,4-oxadiazole | Mosquito larvae | Good larvicidal activity, with some compounds showing high efficacy at low concentrations. nih.gov |

Preclinical Evaluation of N 2 Aminoethoxy Benzamide Derivatives

In Vitro Assays

In vitro assays are the first step in characterizing the biological activity of N-(2-aminoethoxy)benzamide derivatives. These studies are conducted in a controlled laboratory setting, using isolated enzymes, cells, or tissues. They provide initial insights into the compound's potency, selectivity, and potential for toxicity.

Enzymatic inhibition assays are fundamental in determining the potency of a compound against its molecular target. For this compound derivatives, these assays have been crucial in identifying lead compounds with significant inhibitory activity against various enzymes. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) are key parameters derived from these studies, indicating the concentration of a compound required to inhibit a biological process by 50%.

A series of N-(2-(benzylamino)-2-oxoethyl)benzamide analogs were developed and evaluated for their protective effects on pancreatic β-cells against endoplasmic reticulum (ER) stress. One analog, WO5m, demonstrated significant potency with an EC50 of 0.1 ± 0.01 µM. nih.gov In the context of cancer, N-2-(phenylamino) benzamide (B126) derivatives have been investigated as inhibitors of cyclooxygenase-2 (COX-2). The target compounds I-1 and I-8 showed IC50 values of 33.61 ± 1.15 µM and 45.01 ± 2.37 µM, respectively, for COX-2 inhibition. wikipedia.org

Another area of investigation has been in the development of selective inhibitors for voltage-gated potassium channels. A series of 2-ethoxy-5-isobutyramido-N-1-substituted benzamide derivatives were synthesized as Kv2.1 inhibitors, with compound 80 showing a potent IC50 of 0.07 µM. nih.gov Furthermore, the novel benzamide derivative, VKNG-2, was found to produce a significant concentration-dependent increase in ATPase activity with an EC50 of 2.3 µM. researchgate.net

| Compound | Target | Assay Type | Value | Reference |

|---|---|---|---|---|

| WO5m | Pancreatic β-cell protection | EC50 | 0.1 ± 0.01 µM | nih.gov |

| I-1 | COX-2 | IC50 | 33.61 ± 1.15 µM | wikipedia.org |

| I-8 | COX-2 | IC50 | 45.01 ± 2.37 µM | wikipedia.org |

| Compound 80 | Kv2.1 | IC50 | 0.07 µM | nih.gov |

| VKNG-2 | ATPase activity | EC50 | 2.3 µM | researchgate.net |

Cell-based assays provide a more complex biological system to evaluate the effects of this compound derivatives on cellular processes such as viability, proliferation, and gene expression. These studies are often conducted in cancer cell lines to assess the anti-tumor potential of the compounds.

The novel benzamide derivative VKNG-2 has been shown to restore the efficacy of chemotherapeutic drugs in colon cancer cell lines. mdpi.com In vitro, 5 µM of VKNG-2 reversed the resistance of the S1-M1-80 cell line to mitoxantrone (B413) and SN-38, leading to a 70-fold and 112-fold increase in efficacy, respectively. researchgate.net The N-2-(phenylamino) benzamide derivatives I-1 and I-8 exhibited anti-proliferation, anti-migration, and anti-invasion effects in glioblastoma cell lines. wikipedia.org

In studies on 2-amino-1,4-naphthoquinone-benzamide derivatives, it was found that these compounds can induce apoptosis in cancer cells. Specifically, compounds 5f and 5l were shown to increase the Sub-G1 phase in a dose-dependent manner in cancer cell lines, which is indicative of apoptosis. researchgate.net Furthermore, a new benzimidazole (B57391) derivative, compound 3, was found to induce cytotoxicity in human cancer cell lines, including HepG2, DLD-1, and MCF-7. This compound was shown to induce both intrinsic and extrinsic apoptotic pathways, as evidenced by the elevated expression of pro-apoptotic markers such as BAX, CASPASE-3, and CASPASE-8. researchgate.net

The effects of these derivatives on gene expression have also been investigated. For example, the N-2-(phenylamino) benzamide derivative I-1 was found to downregulate PGE2, VEGF, and MMP-9, and upregulate E-cadherin in a glioma model. wikipedia.org

| Compound | Cell Line | Effect | Reference |

|---|---|---|---|

| VKNG-2 | S1-M1-80 (Colon Cancer) | Reversed resistance to mitoxantrone (70-fold) and SN-38 (112-fold) | researchgate.net |

| I-1 and I-8 | Glioblastoma cells | Anti-proliferation, anti-migration, anti-invasion | wikipedia.org |

| 5f and 5l | Cancer cells | Increased Sub-G1 phase (apoptosis) | researchgate.net |

| Compound 3 | HepG2, DLD-1, MCF-7 | Cytotoxicity, induction of apoptosis | researchgate.net |

| I-1 | Glioma model | Downregulation of PGE2, VEGF, MMP-9; upregulation of E-cadherin | wikipedia.org |

In vitro toxicity screening is essential for identifying potential safety concerns early in the drug development process. One of the key assays in this area is the bacterial reverse mutation assay, commonly known as the Ames test, which assesses the mutagenic potential of a compound. nih.gov This test utilizes several strains of Salmonella typhimurium with mutations in the histidine operon, rendering them unable to synthesize histidine. The assay measures the ability of a test compound to induce reverse mutations, allowing the bacteria to grow on a histidine-deficient medium.

While the Ames test is a standard for evaluating bacterial mutagenicity, specific data on the mutagenic potential of this compound and its direct derivatives is not widely available in published literature. However, studies on other benzamide derivatives have been conducted. For instance, N-acyloxy-N-alkoxybenzamides have been shown to be mutagenic in the TA100 strain of Salmonella typhimurium without the need for metabolic activation. nih.gov It is important to note that the mutagenic potential of a compound is highly dependent on its specific chemical structure. Therefore, without direct testing of this compound derivatives, their potential for bacterial mutagenicity remains to be determined.

In Vivo Studies in Animal Models